molecular formula C5H7N3O B13442237 4-amino-6-deuterio-5-(trideuteriomethyl)-1H-pyrimidin-2-one

4-amino-6-deuterio-5-(trideuteriomethyl)-1H-pyrimidin-2-one

Katalognummer: B13442237
Molekulargewicht: 129.15 g/mol
InChI-Schlüssel: LRSASMSXMSNRBT-MZCSYVLQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-6-deuterio-5-(trideuteriomethyl)-1H-pyrimidin-2-one is a deuterated pyrimidinone derivative characterized by selective isotopic substitution. Its structure features:

  • A pyrimidin-2-one core with an amino group at position 2.
  • A deuterium atom replacing hydrogen at position 6 (C6-deuterio).
  • A trideuteriomethyl group (-CD₃) at position 5, replacing a standard methyl (-CH₃) group.

Deuteration is strategically employed to modify physicochemical and pharmacokinetic properties, such as altering metabolic stability, hydrogen-bonding strength, and NMR spectral profiles while retaining structural similarity to non-deuterated analogs .

Eigenschaften

Molekularformel

C5H7N3O

Molekulargewicht

129.15 g/mol

IUPAC-Name

4-amino-6-deuterio-5-(trideuteriomethyl)-1H-pyrimidin-2-one

InChI

InChI=1S/C5H7N3O/c1-3-2-7-5(9)8-4(3)6/h2H,1H3,(H3,6,7,8,9)/i1D3,2D

InChI-Schlüssel

LRSASMSXMSNRBT-MZCSYVLQSA-N

Isomerische SMILES

[2H]C1=C(C(=NC(=O)N1)N)C([2H])([2H])[2H]

Kanonische SMILES

CC1=CNC(=O)N=C1N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-6-deuterio-5-(trideuteriomethyl)-1H-pyrimidin-2-one typically involves the deuteration of a precursor pyrimidine compound. Deuteration can be achieved through various methods, including:

    Catalytic Exchange: Using a deuterium gas (D2) in the presence of a catalyst.

    Chemical Exchange: Using deuterated solvents or reagents.

Industrial Production Methods

Industrial production of deuterated compounds often involves large-scale catalytic exchange processes, where the precursor compound is exposed to deuterium gas under controlled conditions to achieve the desired level of deuteration.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrimidine oxide, while substitution reactions can produce various substituted pyrimidines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a labeled compound in NMR spectroscopy to study reaction mechanisms.

    Biology: Investigated for its role in metabolic pathways and enzyme interactions.

    Medicine: Potential use in drug development as a stable isotope-labeled compound for pharmacokinetic studies.

    Industry: Utilized in the synthesis of deuterated drugs and materials.

Wirkmechanismus

The mechanism of action of 4-amino-6-deuterio-5-(trideuteriomethyl)-1H-pyrimidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The deuterium atoms can influence the compound’s metabolic stability and reaction kinetics, leading to altered biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to the pyrimidinone family, which includes derivatives with varied substituents. Key comparisons include:

Table 1: Substituent and Isotopic Comparisons
Compound Name Substituents (Positions) Isotopic Features Key Properties
4-Amino-6-deuterio-5-(trideuteriomethyl)-1H-pyrimidin-2-one -NH₂ (C4), -CD₃ (C5), -D (C6) Deuterated C6 and C5-methyl Enhanced metabolic stability; distinct NMR shifts
6-Amino-5-(difluoromethyl)-1H-pyrimidin-2-one -NH₂ (C6), -CF₂H (C5) Fluorinated C5-methyl Increased electronegativity; altered reactivity
2-Amino-6-methylpyrimidin-4(1H)-one -NH₂ (C2), -CH₃ (C6) Non-deuterated Standard hydrogen bonding; typical NMR profiles
2-Amino-6-tert-butylamino-3-methyl-5-nitro-3H-pyrimidin-4-one -NH₂ (C2), -NO₂ (C5), -t-Bu (C6) Bulky tert-butyl group Steric hindrance; nitro group enhances polarity

Key Observations :

  • Deuterium vs. Hydrogen : The deuterated compound exhibits reduced vibrational frequencies and altered NMR chemical shifts due to deuterium’s lower magnetic moment. This is critical in NMR-based structural elucidation, where deuterium substitution minimizes signal splitting .
  • Trideuteriomethyl (-CD₃) vs.
  • Comparison with Fluorinated Analogues : The -CF₂H group in the difluoromethyl derivative () increases electronegativity and hydrogen-bond acceptor strength compared to -CD₃, altering solubility and reactivity .

NMR and Spectroscopic Differences

highlights NMR as a critical tool for comparing pyrimidinone derivatives. For the deuterated compound:

  • C6-Deuterio Effect : The C6-deuterium atom eliminates proton signals at this position, simplifying the NMR spectrum and reducing coupling interactions.
  • Trideuteriomethyl Group : The -CD₃ group shows a characteristic absence of proton signals near δ 1.0–1.5 ppm, contrasting with -CH₃ (~δ 2.1–2.5 ppm) .
  • Hydrogen Bonding: Deuteration weakens hydrogen bonds (O–H⋯O vs.

Metabolic and Pharmacokinetic Profiles

Deuteration is known to enhance metabolic stability by slowing CYP450-mediated oxidation (kinetic isotope effect). For example:

  • Deuterated vs. Non-deuterated Pyrimidinones: The -CD₃ group in the target compound resists oxidative demethylation, extending half-life compared to -CH₃ analogs.
  • Comparison with Fluorinated Derivatives : While -CF₂H groups may improve metabolic stability via electronegativity, they introduce different toxicity risks (e.g., fluoroacetate analogs) .

Challenges in Structural Comparison Methods

emphasizes that graph-based similarity algorithms often overlook isotopic differences, treating deuterated and non-deuterated compounds as identical. However, isotopic substitution can significantly alter biochemical behavior, necessitating specialized comparison frameworks .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.